

Spectroscopic Profile of 4-Methyl- β -methyl- β -nitrostyrene: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-beta-methyl-beta-nitrostyrene

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This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl- β -methyl- β -nitrostyrene, a compound of interest in organic synthesis and potential pharmaceutical development. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Methyl- β -methyl- β -nitrostyrene and its close structural analog, trans-4-Methyl- β -nitrostyrene. This information is crucial for substance identification, purity assessment, and structural elucidation.

Note on NMR Data: Experimental ^1H and ^{13}C NMR data for 4-Methyl- β -methyl- β -nitrostyrene were not available in the cited literature. The data presented below is for the closely related compound, trans-4-Methyl- β -nitrostyrene, and is provided for comparative purposes.

Table 1: ^1H NMR Data of trans-4-Methyl- β -nitrostyrene

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.99	d	13.6	1H, Ar-CH=
7.57	d	13.6	1H, =CH-NO ₂
7.45	d	8.1	2H, Ar-H
7.27	d	8.1	2H, Ar-H
2.41	s	-	3H, Ar-CH ₃

Table 2: ¹³C NMR Data of trans-4-Methyl- β -nitrostyrene

Chemical Shift (δ) ppm	Assignment
142.3	Ar-C-CH ₃
139.4	Ar-CH=
137.2	=CH-NO ₂
130.1	Ar-C
129.8	Ar-CH
127.9	Ar-CH
21.6	Ar-CH ₃

Table 3: Infrared (IR) Spectroscopy Data of 4-Methyl- β -methyl- β -nitrostyrene[1]

Wavenumber (cm ⁻¹)	Assignment
~1640	C=C Stretch (alkene)
~1510	N-O Asymmetric Stretch (nitro group)
~1340	N-O Symmetric Stretch (nitro group)
~820	C-H Bend (p-substituted benzene)

Table 4: Mass Spectrometry (MS) Data of 4-Methyl- β -methyl- β -nitrostyrene[2]

m/z	Relative Intensity	Assignment
177	~60%	$[M]^+$ (Molecular Ion)
131	~100%	$[M - NO_2]^+$
115	~40%	$[M - NO_2 - CH_3 - H]^+$
91	~30%	$[C_7H_7]^+$ (Tropylium ion)

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above. These protocols are adaptable for the analysis of 4-Methyl- β -methyl- β -nitrostyrene and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$), and transferred to an NMR tube. 1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

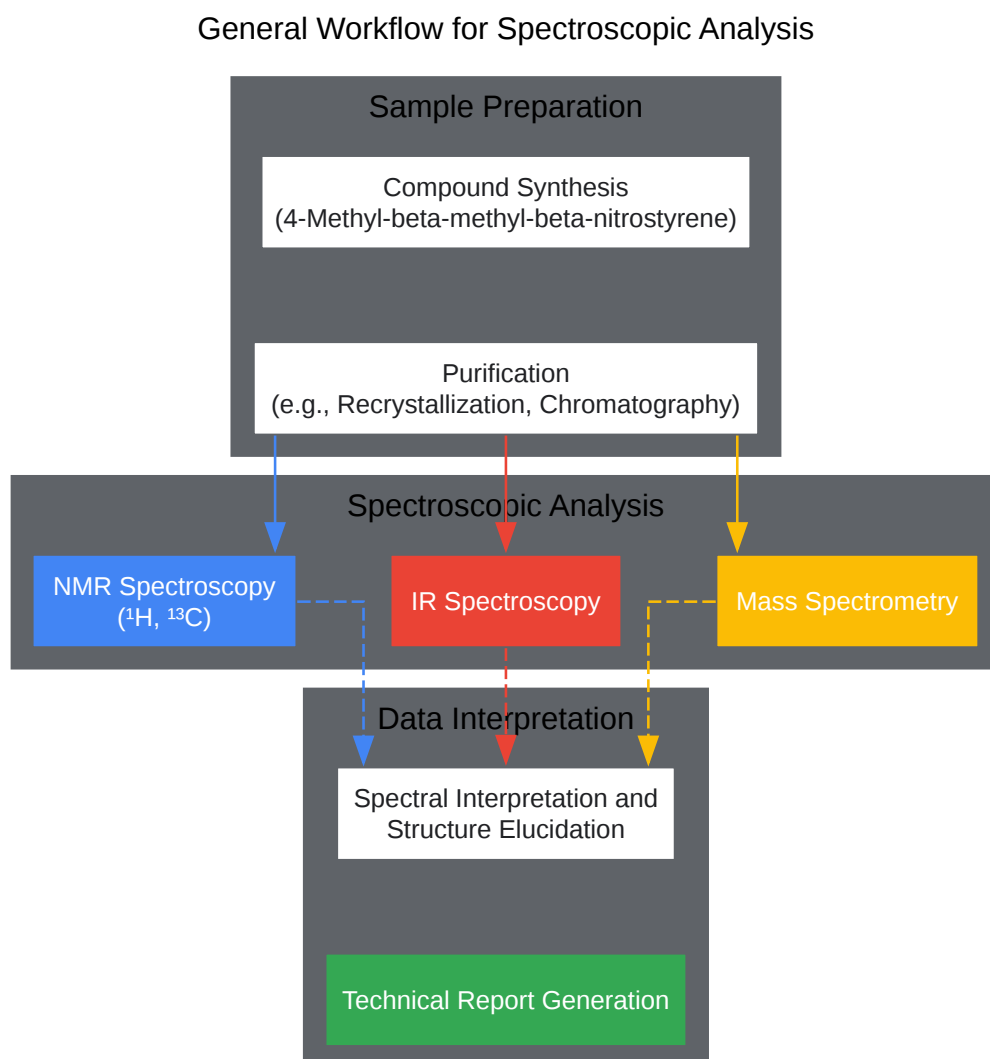
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal, and the spectrum is recorded over a range of 4000-400 cm^{-1} . Alternatively, for a gas-phase spectrum, the sample is introduced into a gas cell with infrared-transparent windows.[1]

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Methyl- β -methyl- β -nitrostyrene.



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Caption: General Workflow for Spectroscopic Analysis.

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References

- 1. trans-4-Methyl-beta-nitrostyrene | C₉H₉NO₂ | CID 674135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cup.lmu.de [cup.lmu.de]
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